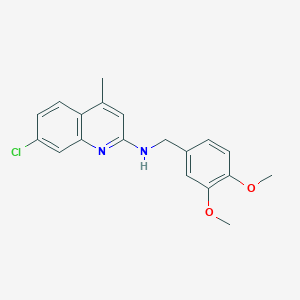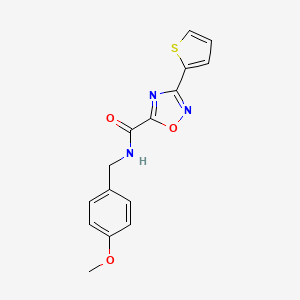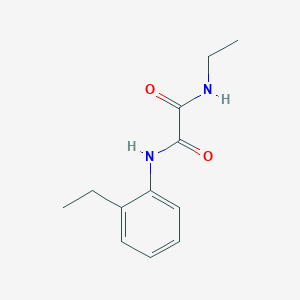![molecular formula C15H31NO2 B5031333 1,1'-[(2,6-dimethyl-5-hepten-1-yl)imino]di(2-propanol)](/img/structure/B5031333.png)
1,1'-[(2,6-dimethyl-5-hepten-1-yl)imino]di(2-propanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[(2,6-dimethyl-5-hepten-1-yl)imino]di(2-propanol), commonly known as DMHP, is a chemical compound that belongs to the family of pheromones. It is a colorless, odorless, and viscous liquid that is synthesized from pheromones of insects. DMHP has been studied extensively for its potential applications in scientific research, particularly in the field of insect behavior and physiology.
Mechanism of Action
The mechanism of action of DMHP involves its interaction with the olfactory receptors in insects. When released by insects, DMHP acts as a pheromone that attracts or repels other insects, depending on the species. In laboratory settings, DMHP is often used as a synthetic pheromone to study the behavior and physiology of insects.
Biochemical and Physiological Effects
DMHP has been shown to have a range of biochemical and physiological effects on insects, including changes in mating behavior, feeding behavior, and pheromone production. It has also been shown to affect the development and growth of insect larvae, as well as their survival rates.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMHP in laboratory experiments is its ability to mimic the natural pheromones of insects, allowing researchers to study insect behavior and physiology in a controlled setting. However, there are also limitations to the use of DMHP, including its potential toxicity to non-target species and its limited effectiveness in certain environments.
Future Directions
There are several potential future directions for research on DMHP, including its applications in pest management and crop protection, as well as its potential use as a tool for studying the evolution of insect behavior and physiology. Further research is also needed to better understand the biochemical and physiological effects of DMHP on insects, as well as its potential impacts on non-target species and the environment.
Synthesis Methods
DMHP is synthesized through a multistep process that involves the extraction of pheromones from insects, followed by purification and chemical modification. The process involves the use of various solvents, reagents, and catalysts, and is typically carried out in a laboratory setting.
Scientific Research Applications
DMHP has been extensively studied for its applications in scientific research, particularly in the field of insect behavior and physiology. It is commonly used as a tool for studying insect communication, mating behavior, and pheromone reception. DMHP has also been used as a potential insecticide and repellent, as well as a marker for insect populations in the environment.
properties
IUPAC Name |
1-[2,6-dimethylhept-5-enyl(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-12(2)7-6-8-13(3)9-16(10-14(4)17)11-15(5)18/h7,13-15,17-18H,6,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOQEHIPFLFODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN(CC(C)O)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5031251.png)

![6-(dimethylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5031271.png)
![1-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5031274.png)
![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5031281.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5031290.png)

![ethyl 4,5-dimethyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5031305.png)

![ethyl 2-{[2-cyano-3-(3-propoxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5031315.png)


![methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide](/img/structure/B5031327.png)
